molecular formula C22H27NO2 B2402949 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 1226448-49-2

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2402949
CAS No.: 1226448-49-2
M. Wt: 337.463
InChI Key: WSTCIFKJHOOCRI-UHFFFAOYSA-N
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Description

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a synthetic organic compound that features a piperidine ring, a benzyloxy group, and a phenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyloxy group and the phenylpropanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • **1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • **1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Uniqueness

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

3-phenyl-1-[4-(phenylmethoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c24-22(12-11-19-7-3-1-4-8-19)23-15-13-21(14-16-23)18-25-17-20-9-5-2-6-10-20/h1-10,21H,11-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTCIFKJHOOCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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